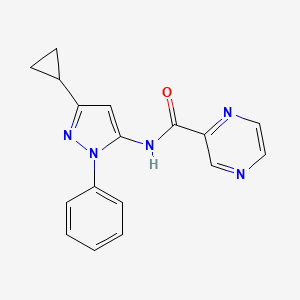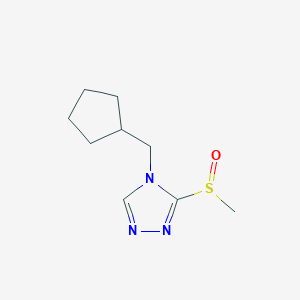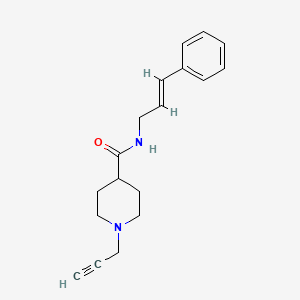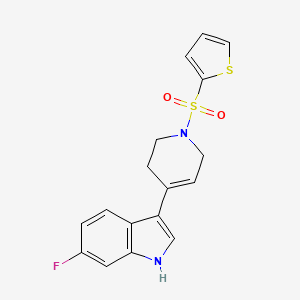
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide, also known as CPPC, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. CPPC is a pyrazoline-based compound that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. In
Applications De Recherche Scientifique
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential as an anti-inflammatory agent. Studies have shown that N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In addition to its anti-inflammatory effects, N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has also been shown to exhibit analgesic and antipyretic effects. Studies have shown that N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide can reduce pain and fever in animal models, suggesting that it may have potential as a treatment for pain and fever in humans.
Mécanisme D'action
The mechanism of action of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Studies have also suggested that N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one of the limitations of using N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are numerous future directions for research on N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide. One area of research is the development of new synthetic methods for N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide that are more efficient and cost-effective. Another area of research is the investigation of the safety and efficacy of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide in humans, particularly in the treatment of inflammatory and neurodegenerative diseases. Finally, there is a need for further studies to elucidate the mechanism of action of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide and its potential as a therapeutic agent.
Méthodes De Synthèse
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-cyclopropyl-2-phenylpyrazoline-3-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then treated with phosphorus oxychloride, followed by reaction with 2-aminopyrazine to produce N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide. Other methods of synthesis include the reaction of 5-cyclopropyl-2-phenylpyrazoline-3-carboxylic acid with 2-aminopyrazine in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(15-11-18-8-9-19-15)20-16-10-14(12-6-7-12)21-22(16)13-4-2-1-3-5-13/h1-5,8-12H,6-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAYSQXEQFUHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC(=O)C3=NC=CN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)

![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)
![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)

![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)